molecular formula C10H20N2O2 B4782515 N-cyclohexyl-N'-(3-hydroxypropyl)urea

N-cyclohexyl-N'-(3-hydroxypropyl)urea

Cat. No.: B4782515
M. Wt: 200.28 g/mol
InChI Key: UNIJIHDFAVYMKS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(3-hydroxypropyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3-hydroxypropyl group on the adjacent nitrogen. Urea-based compounds are widely explored for their enzyme inhibitory activity, particularly as soluble epoxide hydrolase (sEH) inhibitors, which play roles in inflammation and cardiovascular regulation . The hydroxyl group in the 3-hydroxypropyl substituent may enhance solubility and hydrogen-bonding capacity, distinguishing it from non-polar analogs.

Properties

IUPAC Name

1-cyclohexyl-3-(3-hydroxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h9,13H,1-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJIHDFAVYMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Cyclohexyl-N'-(3-Phenylpropyl)urea (CPU)

  • Structure : Cyclohexyl and 3-phenylpropyl substituents.
  • Molecular Formula : C₁₆H₂₄N₂O (MW: 260.38 g/mol) .
  • Key Properties :
    • Lipophilic due to the phenyl group.
    • Stable sEH inhibitor with demonstrated efficacy in enzymatic studies .
  • Applications : Used in biomedical research for targeting inflammatory pathways.

1,3-Bis(3-Hydroxypropyl)urea

  • Structure : Two 3-hydroxypropyl groups.
  • Molecular Formula : C₇H₁₆N₂O₃ (MW: 176.22 g/mol) .
  • Key Properties: High hydrophilicity due to dual hydroxyl groups. Potential applications in polymer chemistry or drug conjugation for improved solubility.
  • Contrast : Lacks the cyclohexyl group, reducing lipophilicity compared to the target compound.

N-Cyclohexyl-N'-Propylurea

  • CAS : 2032-68-0 .
  • Key Properties :
    • Lower polarity than the target compound due to the absence of a hydroxyl group.
    • Likely reduced solubility in aqueous environments.

Hydroxyureas with Cyclohexanemethyl Substituents

  • Examples : N-cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide .
  • Key Properties: Hybrid structures combining urea and hydroxyureido moieties. Potential antioxidant or enzyme-inhibitory activity, though distinct from sEH inhibitors.

Urea-Based Pesticides (e.g., Fluometuron, Isoproturon)

  • Structure : Dimethylurea with aryl substituents .
  • Key Properties :
    • Designed for herbicidal activity via photosynthesis inhibition.
    • Structurally divergent from the target compound, emphasizing functional over structural comparison.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Primary Applications
N-Cyclohexyl-N'-(3-hydroxypropyl)urea C₁₀H₂₀N₂O₂ 200.28 Cyclohexyl, 3-hydroxypropyl Moderate hydrophilicity Potential sEH inhibition, drug delivery
CPU C₁₆H₂₄N₂O 260.38 Cyclohexyl, 3-phenylpropyl Lipophilic sEH inhibition
1,3-Bis(3-hydroxypropyl)urea C₇H₁₆N₂O₃ 176.22 Dual 3-hydroxypropyl Highly hydrophilic Polymer conjugation
N-Cyclohexyl-N'-propylurea C₁₀H₂₀N₂O 184.28 Cyclohexyl, propyl Low hydrophilicity Not specified
Fluometuron C₁₀H₁₁F₃N₂O 232.20 Dimethyl, trifluoromethylphenyl Moderate lipophilicity Herbicide

Key Research Findings and Implications

  • sEH Inhibition : CPU’s phenylpropyl group enhances binding to hydrophobic enzyme pockets, while the target compound’s hydroxypropyl group may improve water solubility without compromising affinity .
  • Solubility-Bioactivity Balance : Hydroxyl groups (as in 1,3-bis(3-hydroxypropyl)urea) favor aqueous solubility but may reduce membrane permeability, whereas cyclohexyl groups enhance lipophilicity for tissue penetration .
  • Synthetic Flexibility : Urea derivatives are often synthesized via amine-isocyanate reactions, suggesting adaptable routes for modifying the target compound’s substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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